2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile
CAS No.: 497060-47-6
Cat. No.: VC21493064
Molecular Formula: C15H16N4O
Molecular Weight: 268.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497060-47-6 |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 268.31g/mol |
| IUPAC Name | (Z)-2-amino-3-[(4-butoxyphenyl)methylideneamino]but-2-enedinitrile |
| Standard InChI | InChI=1S/C15H16N4O/c1-2-3-8-20-13-6-4-12(5-7-13)11-19-15(10-17)14(18)9-16/h4-7,11H,2-3,8,18H2,1H3/b15-14-,19-11? |
| Standard InChI Key | BNJAHKRXYYDKSJ-NHCILGORSA-N |
| Isomeric SMILES | CCCCOC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N |
| SMILES | CCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Introduction
2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile is a complex organic compound with a molecular formula of C15H16N4O and a molecular weight of approximately 268.31 g/mol . It belongs to the class of butenedinitriles, which are characterized by their unique structural features and potential applications in organic synthesis and medicinal chemistry.
Synthesis and Reactions
The synthesis of this compound typically involves multi-step organic reactions, which may include condensation reactions or nucleophilic substitutions. The choice of solvents and reaction conditions (e.g., temperature, catalysts) is crucial for optimizing yields and purity.
Reaction Conditions
-
Solvents: Common solvents used in organic synthesis, such as dichloromethane or ethanol, may be employed.
-
Temperature: Controlled temperatures are essential to prevent degradation or unwanted side reactions.
-
Catalysts: Specific catalysts may be used to enhance reaction rates or selectivity.
Suppliers and Availability
This compound is available from various suppliers, including those in China and the Netherlands . Suppliers often provide detailed product information, including purity, packaging options, and safety data sheets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume